(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride
Overview
Description
“(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1246738-30-6. It has a linear formula of C7H14ClN3. The compound is stored in an inert atmosphere at temperatures between 2-8°C. It has a molecular weight of 175.66 .
Molecular Structure Analysis
The InChI code for “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride” is 1S/C7H13N3.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4,8H2,1-3H3;1H .Scientific Research Applications
Cobalt(II) Complexes Formation
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride is involved in forming Cobalt(II) chloride complexes, which exhibit significant activity for methyl methacrylate polymerization, leading to high molecular weight poly(methylmethacrylate) with narrow polydispersity index. Such complexes have shown the potential in polymer chemistry due to their ability to produce syndiotactic poly(methylmethacrylate) (Choi et al., 2015).
Synthesis of Novel Derivatives
It is used in the synthesis of novel derivatives like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, characterized by various spectroscopic techniques, highlighting its versatility in synthesizing new chemical entities (Becerra et al., 2021).
Potential in Treating Alzheimer's Disease
Derivatives of 1H-pyrazole, including (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine, have been explored as potential multitarget directed ligands for Alzheimer's disease treatment, displaying inhibitory activities against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
Antipsychotic Agent Development
It's instrumental in synthesizing 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of novel potential antipsychotic agents. These compounds, unlike conventional antipsychotics, do not interact with dopamine receptors but show promising antipsychotic-like effects in behavioral animal tests (Wise et al., 1987).
Synthesis of Pyrazole Derivatives
It contributes to the synthesis of 4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazole hydrochlorides, highlighting its role in creating novel pyrazole-based compounds with potential applications in various fields of chemistry (Papernaya et al., 2015).
Photochromic Diarylethene Derivatives
Its derivatives, such as 1-[1,3,5-trimethyl-1-pyrazol-4-yl], are used in the synthesis of photochromic diarylethene derivatives. These compounds demonstrate significant photochromism, fluorescence, and electrochemical properties, showing potential in material science and photonic applications (Yang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5-7(4-8)6(2)10(3)9-5;/h4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLGHPXWZZWARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679561 | |
Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine hydrochloride | |
CAS RN |
1246738-30-6 | |
Record name | 1H-Pyrazole-4-methanamine, 1,3,5-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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